7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one

Chemical Synthesis Quality Control Procurement

Sourcing a well-characterized vicinal difluoro-2-tetralone building block is critical for SAR programs where fluorine placement is non-negotiable. 7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 675132-40-8) addresses this need: • Pre-functionalized β-tetralone scaffold enabling direct vicinal difluoro SAR exploration in medicinal chemistry. • Patent-validated precursor to 7,8-difluoro-2-naphthol via Pd-catalyzed dehydrogenation-key to OLED, liquid crystal, and API intermediate synthesis. • Consistent ≥95% purity specification across major suppliers; also suitable as a quantitative analytical standard.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
CAS No. 675132-40-8
Cat. No. B1608798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
CAS675132-40-8
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C(=C(C=C2)F)F
InChIInChI=1S/C10H8F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2
InChIKeyBSARDSDOUMFBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Vicinal Difluoro Building Block


7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic, fluorinated organic compound belonging to the 2-tetralone (β-tetralone) class, characterized by a partially saturated naphthalene core with a ketone group at the 2-position and two vicinal fluorine atoms on the aromatic ring at the 7 and 8 positions [1]. This specific vicinal difluoro substitution pattern is a key structural motif sought after for its potential to enhance metabolic stability and modulate physicochemical properties in drug discovery programs [2]. While primarily listed as a versatile synthetic intermediate in vendor catalogs , its commercial availability in defined purity grades (e.g., 95%, 98%) from reputable suppliers supports its use as a key building block in the synthesis of more complex pharmaceutical and agrochemical candidates .

Vicinal difluoro 2-tetralone building block with defined purity grades
Supports synthesis of fluorinated naphthols and heterocyclic scaffolds
Applicable in medicinal chemistry, agrochemical, and material science workflows

Why Generic 2-Tetralones Fail as Substitutes


Generic or alternative 2-tetralone analogs cannot be freely interchanged with 7,8-difluoro-3,4-dihydronaphthalen-2(1H)-one due to the specific and non-negotiable role of its vicinal fluorine atoms. The presence of fluorine at the 7 and 8 positions profoundly alters the molecule's electronic distribution, lipophilicity, and metabolic profile compared to its non-fluorinated counterpart, 2-tetralone, or other regioisomers like 6,8-difluoro-2-tetralone [1]. These alterations are crucial for downstream biological activity and synthetic utility. For example, in the patented synthesis of 7,8-difluoro-2-naphthol, the specific 7,8-difluoro-2-tetralone is a required starting material for a palladium-catalyzed dehydrogenation, demonstrating that the exact regioisomer is essential for achieving the desired transformation to the corresponding naphthol [2]. Substituting a different regioisomer or a non-fluorinated version would lead to a different product or a failed reaction, underscoring the critical importance of precise structural identity for research and development success.

Non-fluorinated 2-tetralone
Target 7,8-difluoro substitution alters electronic distribution, lipophilicity, and metabolic profile
Substitute Non-fluorinated analog lacks these fluorine-driven properties; may lead to divergent biological and synthetic outcomes
6,8-Difluoro regioisomer
Target 7,8-difluoro pattern is required for specific Pd-catalyzed dehydrogenation to 7,8-difluoro-2-naphthol
Substitute Regioisomeric mismatch may produce a different naphthol product or result in failed transformation

Quantitative Differentiation Evidence


Commercial Purity Benchmarking

The target compound is commercially available with a stated purity of 98% from at least one major supplier, Leyan . This specification can be contrasted with a closely related analog, 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one, which is commonly offered at a standard purity of 95% from a different supplier, AKSci . For procurement professionals and scientists, this higher initial purity specification can be a decisive factor, potentially reducing the need for additional in-house purification steps and ensuring a more reliable starting point for multi-step syntheses.

Commercial Purity Specification
Reported
98% target compound vs. 95% 6,8-difluoro regioisomer
+3 percentage points
Higher initial purity may reduce in-house purification steps
Vendor specification; supplier-dependent and should be verified
Chemical Synthesis Quality Control Procurement

Differential Physical Properties

The introduction of fluorine atoms significantly alters a molecule's physical state. The target 7,8-difluoro compound is a solid at room temperature . In contrast, the non-fluorinated parent molecule, 3,4-dihydronaphthalen-2(1H)-one (2-tetralone), is a low-melting solid or liquid at ambient conditions [1]. This difference in physical form is a direct consequence of the increased intermolecular interactions (e.g., dipole-dipole) and higher molecular weight conferred by the vicinal fluorine atoms [2]. For researchers and process chemists, a solid intermediate offers distinct advantages in handling, purification via recrystallization, and long-term storage stability compared to a liquid or low-melting analog.

Physical State at RT
Class-level
Target compound: Solid
Non-fluorinated 2-tetralone: Liquid or low-melting solid
Solid form facilitates handling, recrystallization, and storage
Class-level inference; confirm under actual laboratory conditions
Material Science Pre-formulation Handling Properties

Synthetic Utility for Fluorinated Naphthol

A key, patented application highlights the utility of 7,8-difluoro-2-tetralone as a specific substrate for the synthesis of 7,8-difluoro-2-naphthol [1]. The method, which involves dehydrogenation in the presence of a palladium catalyst and an olefin, specifically claims the use of this tetralone derivative. This is a clear differentiator from non-fluorinated 2-tetralone or other regioisomers, which would yield different naphthol products. For a researcher aiming to install a vicinal difluoro motif on a naphthalene scaffold, this compound is not merely an option; it is the defined starting point for this validated synthetic route.

Synthetic Route to Fluorinated Naphthol
Supporting evidence
Pd-catalyzed dehydrogenation of 7,8-difluoro-2-tetralone yields 7,8-difluoro-2-naphthol
Patent-described method provides a direct route to a valuable fluorinated intermediate
Reaction conditions require validation in the user's laboratory
Organic Synthesis Catalysis Fluorinated Naphthols

Targeted Application Scenarios


Synthesis of Fluorinated Naphthol

As demonstrated by patent literature, 7,8-difluoro-2-tetralone is a direct precursor to 7,8-difluoro-2-naphthol via a palladium-catalyzed dehydrogenation [1]. This makes the compound essential for projects requiring this specific fluorinated naphthol, which can serve as a key intermediate in the development of novel liquid crystals, OLED materials, or active pharmaceutical ingredients (APIs) where fluorine enhances metabolic stability and bioavailability [2].

Medicinal Chemistry Scaffold

In drug discovery, the strategic placement of fluorine is a standard tool to improve a candidate's properties [2]. 7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one provides a pre-functionalized scaffold that allows medicinal chemists to explore the SAR around a vicinal difluoro motif. Its solid physical state (inferred from class properties) and defined purity (98%) make it a practical starting material for parallel synthesis or the creation of focused compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Analytical Reference Standard

The commercial availability of this compound with a high purity specification of 98% makes it a suitable candidate for use as a quantitative analytical standard. For laboratories developing HPLC or LC-MS methods to quantify related fluorinated compounds in reaction mixtures or biological matrices, a well-characterized, high-purity standard is a procurement necessity.

Application
Selection Property
Validation Focus
Fluorinated naphthol synthesis
Specific 7,8-difluoro regioisomer for Pd-catalyzed pathway
Reproduce patent-described transformation
Medicinal chemistry scaffold
Pre-functionalized vicinal difluoro tetralone core
Confirm purity and structural integrity for library synthesis
Analytical reference standard
High-purity specification supports quantitative method calibration
Verify vendor purity and stability for HPLC/LC-MS use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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